molecular formula C19H21N3O2 B2769654 2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-96-2

2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No.: B2769654
CAS No.: 868977-96-2
M. Wt: 323.396
InChI Key: CZQKGQUYXBYOIM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridine derivatives was established on the basis of X-ray structural analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound. For example, 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a white solid with a melting point of 157–159 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel synthesis routes for benzimidazole derivatives offer insights into the chemical properties and potential applications of "2-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide." For example, research on the synthesis of (S)-BZM and (R)-BZM precursors for the preparation of imaging agents illustrates the complexity and versatility of benzimidazole chemistry (Bobeldijk et al., 1990).

Biological Applications

  • Benzimidazole derivatives have been explored for their antiulcer properties, showcasing the therapeutic potential of similar compounds in treating gastric conditions. Studies on 2-[(2-pyridylmethyl)sulfinyl]benzimidazoles demonstrate their role as (H+,K+)-ATPase inhibitors, highlighting the importance of chemical modifications in enhancing biological activity and selectivity (Kohl et al., 1992).

Antiviral and Antineoplastic Activities

  • Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has revealed remarkable antiavian influenza virus activity, suggesting potential antiviral applications for structurally related compounds (Hebishy et al., 2020).
  • Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown potential as antineoplastic and antifilarial agents, indicating the broad spectrum of biological activities associated with benzimidazole derivatives (Ram et al., 1992).

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

Properties

IUPAC Name

2-ethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-3-24-17-7-5-4-6-16(17)19(23)20-10-8-15-13-22-11-9-14(2)12-18(22)21-15/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQKGQUYXBYOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCC2=CN3C=CC(=CC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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